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molecular formula C6H9NO3 B3037862 (R)-Methyl 5-oxopyrrolidine-2-carboxylate CAS No. 64700-65-8

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

Cat. No. B3037862
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872010B2

Procedure details

To a slurry of NaH (22 g of 60% NaH in mineral oil, 0.55 mol) in 400 mL benzene was added the product of Example 1A (0.387 mol) in 100 mL benzene dropwise via addition funnel. The mixture stirred for 30 minutes after the addition was complete, then was warmed to reflux and allowed to stir for 1.5 h. The reaction was cooled to 45° C. and stirred for 16 h. A portion of benzyl bromide (45 mL, 0.38 mol) was added, the mixture was warmed to reflux and an additional amount of benzyl bromide was added (45 mL, 0.38 mol). This solution stirred for 24 h at reflux, then was cooled to ambient temperature, filtered through Celite® diatomaceous earth and the residue was washed with CH2Cl2. The combined filtrates were concentrated under reduced pressure and excess benzyl bromide was removed via distillation. The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc) to give 46.6 g of the title compound (0.2 mol, 52% yield). MS (DCl/NH3) m/z 234 (M+H)+.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.387 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][C:9](=[O:12])[NH:8]1)=[O:6].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1C=CC=CC=1>[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][C:9](=[O:12])[N:8]1[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.387 mol
Type
reactant
Smiles
COC(=O)C1NC(CC1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise via addition funnel
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
to stir for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
This solution stirred for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite® diatomaceous earth
WASH
Type
WASH
Details
the residue was washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure and excess benzyl bromide
CUSTOM
Type
CUSTOM
Details
was removed via distillation
DISTILLATION
Type
DISTILLATION
Details
The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1N(C(CC1)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 46.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07872010B2

Procedure details

To a slurry of NaH (22 g of 60% NaH in mineral oil, 0.55 mol) in 400 mL benzene was added the product of Example 1A (0.387 mol) in 100 mL benzene dropwise via addition funnel. The mixture stirred for 30 minutes after the addition was complete, then was warmed to reflux and allowed to stir for 1.5 h. The reaction was cooled to 45° C. and stirred for 16 h. A portion of benzyl bromide (45 mL, 0.38 mol) was added, the mixture was warmed to reflux and an additional amount of benzyl bromide was added (45 mL, 0.38 mol). This solution stirred for 24 h at reflux, then was cooled to ambient temperature, filtered through Celite® diatomaceous earth and the residue was washed with CH2Cl2. The combined filtrates were concentrated under reduced pressure and excess benzyl bromide was removed via distillation. The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc) to give 46.6 g of the title compound (0.2 mol, 52% yield). MS (DCl/NH3) m/z 234 (M+H)+.
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.387 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][C:9](=[O:12])[NH:8]1)=[O:6].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1C=CC=CC=1>[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][C:9](=[O:12])[N:8]1[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.387 mol
Type
reactant
Smiles
COC(=O)C1NC(CC1)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise via addition funnel
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
to stir for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
This solution stirred for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite® diatomaceous earth
WASH
Type
WASH
Details
the residue was washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure and excess benzyl bromide
CUSTOM
Type
CUSTOM
Details
was removed via distillation
DISTILLATION
Type
DISTILLATION
Details
The distillation residue was purified via column chromatography (SiO2, 75% hexanes-EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1N(C(CC1)=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mol
AMOUNT: MASS 46.6 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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